molecular formula C9H14ClNO3 B1446823 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1824273-85-9

4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No. B1446823
CAS RN: 1824273-85-9
M. Wt: 219.66 g/mol
InChI Key: WUIWGMWOTVKGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of “4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride” is 219.67 g/mol . The exact molecular structure would require more specific data or computational chemistry analysis, which is not available at the moment.

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

Research into derivatives of pyran-2-one, such as 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, shows significant antimicrobial and anticoccidial activities. These compounds, through a Michael type addition and subsequent reduction, exhibit in vitro antimicrobial activities comparable to their starting materials and are notably more active as coccidiostats. Specifically, dimethylamino derivatives demonstrated high efficacy as coccidiostats when administered to chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).

Synthetic Methodologies

A novel ultrasound-mediated synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed. This method offers advantages such as simple work-up, shorter reaction times, and higher yields, highlighting a more efficient and environment-friendly protocol for synthesizing pyran-2-one derivatives (Wang et al., 2011).

Material Science and Catalysis

In the field of material science, pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. Novel derivatives such as (E)-4-hydroxy-6-methyl-3-(1-(phenylimino) ethyl)-2H-pyran-2-one demonstrated significant inhibition, reaching up to 90% efficiency, showcasing their potential as corrosion inhibitors. These findings are supported by electrochemical methods and theoretical studies, which suggest that these inhibitors operate through chemisorption and follow the Langmuir adsorption isotherm (El Hattak et al., 2021).

properties

IUPAC Name

4-(3-aminopropoxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-7-5-8(6-9(11)13-7)12-4-2-3-10;/h5-6H,2-4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIWGMWOTVKGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.